4-(3-fluorophenyl)benzoic Acid
Overview
Description
4-(3-Fluorophenyl)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is itself attached to the benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 4-(3-fluorophenyl)benzoic Acid, also known as 3’-Fluorobiphenyl-4-carboxylic acid, is Bcl-2 , a protein that regulates cell death (apoptosis), thereby playing a key role in the survival of cells .
Mode of Action
This compound interacts with its target, Bcl-2, by binding to it. The binding affinity (KD value) is approximately 400 μM . This interaction can lead to changes in the function of Bcl-2, potentially influencing cell survival and death processes .
Biochemical Pathways
The compound’s interaction with Bcl-2 affects the apoptosis pathway. Bcl-2 is a family of proteins known to regulate cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis. By binding to Bcl-2, this compound may influence these processes, potentially leading to downstream effects on cell survival .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its influence on Bcl-2 and the subsequent impact on apoptosis. If the compound inhibits Bcl-2, it could promote apoptosis, leading to increased cell death. Conversely, if it enhances Bcl-2 activity, it could inhibit apoptosis, promoting cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could impact the compound’s stability and its ability to bind to Bcl-2 . Additionally, the compound should be handled and stored properly to ensure its effectiveness. For instance, it should be kept in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
4-(3-fluorophenyl)benzoic Acid has been found to bind to Bcl-2, a protein that regulates cell death, with a KD value of 400 μM . This interaction suggests that this compound may play a role in biochemical reactions involving apoptosis or programmed cell death .
Cellular Effects
The interaction of this compound with Bcl-2 can influence various types of cells and cellular processes . By binding to Bcl-2, this compound may affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as Bcl-2 . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)benzoic Acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids and halides under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluorophenyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4-(3-Fluorophenyl)benzoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
4-Fluorobenzoic Acid: Similar in structure but with the fluorine atom attached directly to the benzoic acid ring.
3-Fluorophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness: 4-(3-Fluorophenyl)benzoic Acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(3-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIGBFXZWSXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382216 | |
Record name | 4-(3-fluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-58-3 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-fluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Fluoro-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3'-fluorobiphenyl-4-carboxylic acid?
A: 3'-Fluorobiphenyl-4-carboxylic acid crystallizes in the monoclinic space group P21/c with four molecules per unit cell (Z=4). [] The structure was determined using X-ray diffraction and refined to an R-factor of 0.087. []
Q2: How does the molecular structure of 3'-fluorobiphenyl-4-carboxylic acid influence its packing in the crystal lattice?
A: The molecule of 3'-fluorobiphenyl-4-carboxylic acid is non-planar. [] Within the crystal lattice, the molecules form dimers through O-H...O hydrogen bonds with a length of 2.623 Å. [] These dimers further arrange themselves in a herringbone pattern. Interestingly, the fluorine atoms within this arrangement are positioned in layers parallel to the (001) plane. []
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